

Spectroscopic Analysis of 3-Ethyl-2,4-dimethylpentane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Ethyl-2,4-dimethylpentane**

Cat. No.: **B094175**

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for the branched alkane, **3-Ethyl-2,4-dimethylpentane** (CAS No. 1068-87-7). The document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering a centralized resource for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Executive Summary

3-Ethyl-2,4-dimethylpentane is a saturated hydrocarbon with the molecular formula C_9H_{20} and a molecular weight of 128.25 g/mol .[\[1\]](#) As a branched-chain alkane, its structural elucidation relies heavily on a combination of spectroscopic techniques. This guide presents a comprehensive summary of its 1H NMR, ^{13}C NMR, IR, and MS data in clearly structured tables, accompanied by detailed experimental protocols for data acquisition. A logical workflow for the spectroscopic analysis of this compound is also visualized.

Data Presentation

The following tables summarize the key spectroscopic data for **3-Ethyl-2,4-dimethylpentane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Spectroscopic Data

Signal Assignment	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
-CH(CH ₃) ₂	0.845, 0.876	Doublet	J = 6.8 Hz
-CH ₂ CH ₃	0.785	Triplet	Not specified
-CH-CH ₂ CH ₃	1.74	Multiplet	J = 5.1 Hz
-CH ₂ CH ₃	1.25	Multiplet	J(B,C) = 7.6 Hz, J(B,F) = 5.3 Hz

Note: The assignments are based on available spectral data.[\[2\]](#) Actual spectra may exhibit more complex multiplets due to the diastereotopic nature of the methyl groups and potential second-order effects.

¹³C NMR Spectroscopic Data

Experimental ¹³C NMR data for **3-Ethyl-2,4-dimethylpentane** is referenced in the literature (L.P. Lindeman, J.Q. Adams, Anal. Chem. 43, 1245 (1971)), however, specific chemical shift values were not available in the consulted resources. Based on typical chemical shifts for alkanes, the following are expected ranges:

Carbon Type	Expected Chemical Shift Range (ppm)
Primary (CH ₃)	10 - 25
Secondary (CH ₂)	20 - 35
Tertiary (CH)	25 - 45

Infrared (IR) Spectroscopy

The following table lists the major absorption bands in the gas-phase IR spectrum of **3-Ethyl-2,4-dimethylpentane**, as sourced from the NIST/EPA Gas-Phase Infrared Database.[\[3\]](#)

Wavenumber (cm ⁻¹)	Assignment
~2870 - 2960	C-H stretching vibrations
~1465	C-H bending vibrations (CH ₂ and CH ₃)
~1380	C-H bending vibrations (CH ₃)

Mass Spectrometry (MS)

The mass spectrum of **3-Ethyl-2,4-dimethylpentane** is characterized by fragmentation patterns typical of branched alkanes. The molecular ion peak is often of low intensity.

m/z	Relative Abundance	Proposed Fragment
43	Base Peak	[C ₃ H ₇] ⁺
85	High	[C ₆ H ₁₃] ⁺
57	High	[C ₄ H ₉] ⁺
41	Medium	[C ₃ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small quantity of **3-Ethyl-2,4-dimethylpentane** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

Data Acquisition:

- **¹H NMR:** The proton NMR spectrum is acquired on a high-field NMR spectrometer. A typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For signal enhancement, multiple scans (typically 8 to 16) are co-added.

- ^{13}C NMR: The carbon-13 NMR spectrum is obtained on the same instrument. Due to the low natural abundance of ^{13}C , a larger number of scans is required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

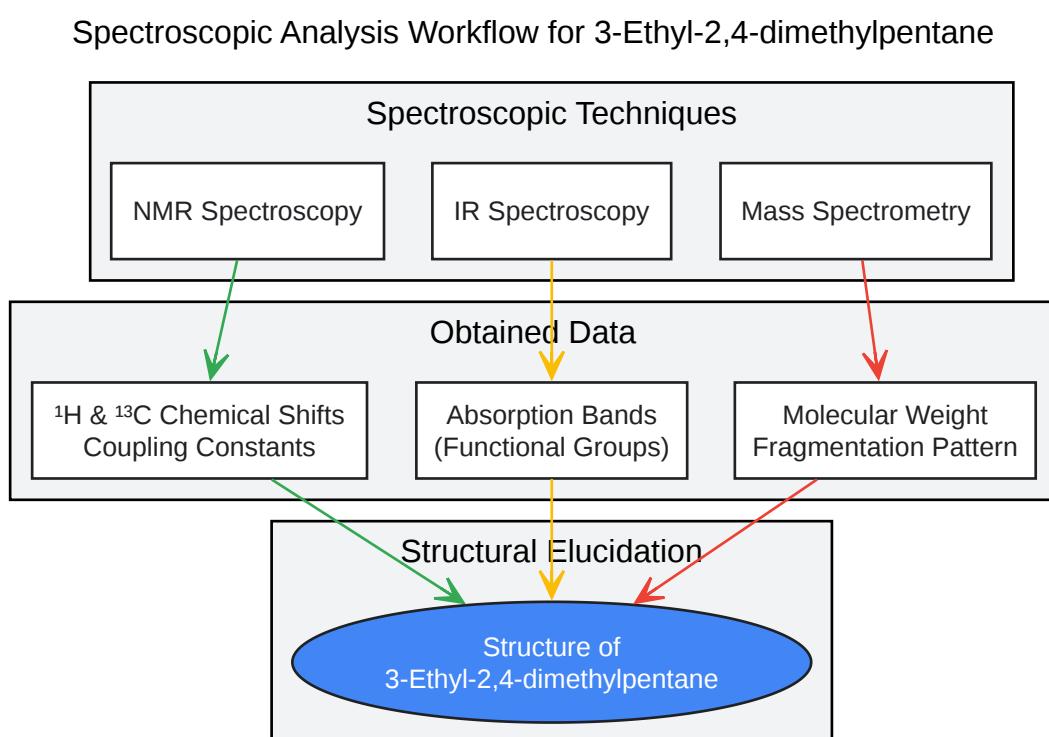
For a liquid sample like **3-Ethyl-2,4-dimethylpentane**, the neat (undiluted) spectrum is typically recorded.

Sample Preparation: A single drop of the neat liquid is placed between two polished salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a thin liquid film.

Data Acquisition: The prepared salt plates are placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty salt plates is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} .

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of **3-Ethyl-2,4-dimethylpentane** is prepared in a volatile organic solvent such as hexane or dichloromethane.


Data Acquisition:

- Injection: A small volume (typically 1 μL) of the prepared solution is injected into the gas chromatograph.
- Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up, allowing for the separation of components based on their boiling points and interactions with the column's stationary phase.
- Ionization and Fragmentation: As **3-Ethyl-2,4-dimethylpentane** elutes from the GC column, it enters the mass spectrometer's ion source. Here, it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule.
- Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

- Detection: A detector records the abundance of each fragment at its specific m/z, generating the mass spectrum.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of **3-Ethyl-2,4-dimethylpentane**.

[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Ethyl-2,4-dimethylpentane | 1068-87-7 | Benchchem [benchchem.com]
- 2. 2,4-DIMETHYL-3-ETHYL PENTANE(1068-87-7) 1H NMR [m.chemicalbook.com]
- 3. Pentane, 3-ethyl-2,4-dimethyl- [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of 3-Ethyl-2,4-dimethylpentane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b094175#spectroscopic-data-for-3-ethyl-2-4-dimethylpentane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com